1-(2-Bromophenyl)azetidin-2-one
Overview
Description
1-(2-Bromophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H8BrNO It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Mechanism of Action
Mode of Action
It’s known that the compound is planar in structure . This planarity could potentially influence its interaction with targets, but the exact mechanism remains to be elucidated.
Biochemical Pathways
It’s worth noting that azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment, under -20°c . This suggests that temperature and humidity could potentially affect the compound’s stability.
Biochemical Analysis
Biochemical Properties
1-(2-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has shown potential as an inhibitor of certain proteases, which are enzymes that break down proteins . The inhibition of proteases can have various therapeutic implications, including the treatment of diseases where protease activity is dysregulated.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death) and cell proliferation . By modulating these pathways, this compound can affect cell survival and growth, making it a potential candidate for cancer research. Furthermore, this compound has been shown to alter gene expression, leading to changes in the production of proteins that are essential for various cellular functions . Its impact on cellular metabolism includes the modulation of metabolic flux, which can affect the overall energy balance within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and proteins. For instance, its interaction with cytochrome P450 enzymes involves binding to the active site, thereby inhibiting or altering the enzyme’s activity . Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Studies have shown that this compound remains stable when stored at low temperatures, but its stability decreases at higher temperatures or in the presence of light . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects while exerting its biochemical and cellular influences . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The involvement of this compound in these pathways can influence the metabolic flux and levels of various metabolites within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . The interaction with transporters and binding proteins can affect the localization and concentration of this compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The localization of this compound is also affected by post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)azetidin-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted azetidinones.
Oxidation Reactions: Formation of azetidinone oxides.
Reduction Reactions: Formation of azetidinone amines.
Scientific Research Applications
1-(2-Bromophenyl)azetidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Bromophenyl)pyrrolidin-2-one: Similar structure but with a five-membered ring.
3-(Prop-1-en-2-yl)azetidin-2-one: Contains a different substituent on the azetidinone ring.
1-(2-Bromophenyl)azetidin-2-one derivatives: Various derivatives with different substituents on the phenyl or azetidinone ring.
Uniqueness: this compound is unique due to its specific bromine substitution on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-(2-bromophenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIFUOAROBBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824381 | |
Record name | 1-(2-Bromophenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-23-6 | |
Record name | 1-(2-Bromophenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between 1-(2-Bromophenyl)azetidin-2-one and 1-(2-Bromophenyl)pyrrolidin-2-one?
A1: The primary structural difference lies in the size of the lactam ring. This compound possesses a four-membered β-lactam ring, while 1-(2-Bromophenyl)pyrrolidin-2-one contains a five-membered γ-lactam ring. This difference in ring size significantly impacts their three-dimensional structures. UV spectroscopic data and crystallographic studies demonstrate that this compound exists in a planar conformation, meaning the phenyl and β-lactam rings lie within the same plane []. In contrast, 1-(2-Bromophenyl)pyrrolidin-2-one adopts a non-planar conformation in both solution and solid states, with a 72° dihedral angle between the phenyl and γ-lactam rings []. This difference in planarity can potentially influence their chemical reactivity and interactions with other molecules.
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